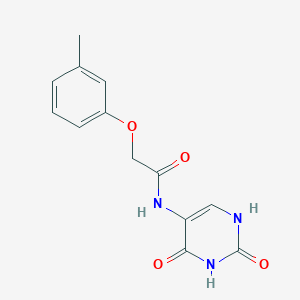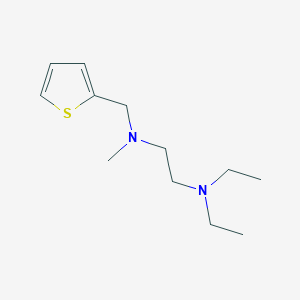![molecular formula C15H10N4O3S B5865473 N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as NBD-Cl, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to label proteins and other biological molecules. NBD-Cl has a unique structure that allows it to bind covalently to proteins, which makes it an ideal tool for studying protein structure and function.
作用机制
The mechanism of action of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the covalent binding of the probe to proteins. The thiol group of cysteine residues in proteins reacts with the carbonothioyl group of this compound to form a stable thioether bond. This covalent binding allows this compound to label specific sites on proteins, which can be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the covalent binding of this compound to proteins can affect their structure and function. This should be taken into consideration when interpreting experimental results.
实验室实验的优点和局限性
The advantages of using N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments include its high sensitivity to changes in the local environment, its ability to label specific sites on proteins, and its non-toxic nature. However, there are also some limitations to its use. The covalent binding of this compound to proteins can affect their structure and function, which may limit its use in certain experiments. Additionally, this compound is a relatively large molecule, which may limit its ability to label small proteins or peptides.
未来方向
There are many future directions for the use of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide in scientific research. One area of interest is the development of new labeling techniques that can be used in vivo. Another area of interest is the use of this compound in high-throughput screening assays to identify new drug targets. Additionally, this compound could be used to study the dynamics of protein-protein interactions in real-time, which could provide new insights into cellular signaling pathways. Overall, the unique properties of this compound make it an important tool for studying protein structure and function, and there are many exciting directions for future research.
合成方法
The synthesis of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-aminobenzonitrile in the presence of thionyl chloride. The resulting product is then purified by column chromatography to obtain this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学研究应用
N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to label proteins and other biological molecules. The fluorescence of this compound is highly sensitive to changes in the local environment, such as pH, temperature, and protein conformation. This makes it an ideal tool for studying protein structure and function. This compound has been used to study the interaction of proteins with ligands, the conformational changes of proteins, and the dynamics of protein-protein interactions.
属性
IUPAC Name |
N-[(3-cyanophenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c16-9-10-3-1-5-12(7-10)17-15(23)18-14(20)11-4-2-6-13(8-11)19(21)22/h1-8H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHLLKNFXSZZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)



![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
